molecular formula C21H22N2O3 B7707365 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide

Cat. No.: B7707365
M. Wt: 350.4 g/mol
InChI Key: FFQMBJKWHZUVMF-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide, also known as HMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HMA belongs to the class of quinoline-based compounds and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide is not fully understood; however, it has been suggested that this compound exerts its therapeutic effects through the inhibition of certain enzymes and signaling pathways. For instance, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death. Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For instance, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Moreover, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide in lab experiments is its potent therapeutic activity against a range of diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully assessed before its clinical use.

Future Directions

There are several future directions for the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide in scientific research. One of the potential applications of this compound is in the treatment of drug-resistant cancers, as this compound has been shown to be effective against a range of cancer types. Additionally, this compound may be used in combination with other chemotherapeutic agents to enhance their efficacy. Moreover, this compound may be used in the development of novel antiviral drugs to combat emerging viral infections. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylacetic acid chloride in the presence of a base, followed by the reaction with methoxyamine hydrochloride. The final product is obtained through the reaction of the intermediate with sodium cyanoborohydride.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and infectious diseases. Several studies have reported that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.

Properties

IUPAC Name

2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-4-7-18(8-5-14)23(20(24)13-26-3)12-17-11-16-10-15(2)6-9-19(16)22-21(17)25/h4-11H,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQMBJKWHZUVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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